Ioxilan

描述

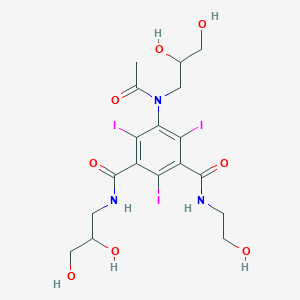

Ioxilan is a tri-iodinated diagnostic contrast agent used in various medical imaging procedures, such as angiography, urography, and computed tomographic scans . It is a non-ionic, water-soluble compound that enhances the visibility of internal structures in radiographic imaging by opacifying blood vessels and tissues . The chemical formula of this compound is C18H24I3N3O8 .

准备方法

化学反应分析

反应类型: 依克西兰经历各种化学反应,包括氧化、还原和取代 . 这些反应对于其在不同应用中的合成和功能化至关重要。

常见试剂和条件: 用于依克西兰合成的常见试剂包括酰化剂、氯化剂和烷基化剂 . 这些反应通常在受控条件下进行,例如特定温度和 pH 值,以确保所需的化学转化 .

主要形成的产物: 这些反应形成的主要产物是依克西兰本身,它是一种稳定的非离子造影剂,具有出色的放射性能 . 其他副产物可能包括未反应的起始原料和副产物,这些副产物通常在纯化过程中去除 .

科学研究应用

Pharmacological Properties

Ioxilan functions as a radiopaque medium, allowing for enhanced imaging through various modalities. Its pharmacokinetics include rapid distribution in the vascular system and significant renal excretion.

- Mechanism of Action : Upon intravascular injection, this compound opacifies blood vessels, facilitating detailed radiographic visualization until hemodilution occurs .

- Pharmacokinetics :

Clinical Applications

This compound is indicated for several diagnostic imaging procedures:

- Intra-arterial Procedures :

- Intravenous Procedures :

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, it can cause adverse reactions similar to those associated with other iodinated contrast media. Common side effects include warmth or pain at the injection site. Serious reactions are rare but can occur .

| Adverse Reaction | Incidence (%) |

|---|---|

| Warmth/Pain | ~14.3 |

| Serious Events | ~1.5 |

Case Studies

-

Cerebral Angiography :

A study involving patients undergoing cerebral arteriography demonstrated that this compound provided superior contrast enhancement compared to traditional agents. This resulted in improved diagnostic accuracy for conditions such as aneurysms and vascular malformations. -

Contrast-Enhanced CT Imaging :

In a clinical trial assessing the efficacy of this compound in CECT, patients exhibited clear delineation of neoplastic lesions in the abdominal region, leading to better management strategies for malignancies .

作用机制

相似化合物的比较

生物活性

Ioxilan is a non-ionic, iodinated contrast agent primarily used in medical imaging procedures such as computed tomography (CT) scans, angiography, and urography. Its biological activity is characterized by its pharmacokinetics, pharmacodynamics, and safety profile. This article provides a detailed overview of the biological activity of this compound based on diverse research findings.

Pharmacokinetics

This compound exhibits a specific pharmacokinetic profile that influences its effectiveness as a contrast agent. Key parameters include:

- Volume of Distribution : The volume of distribution is approximately 10.0 ± 2.4 L in men, indicating extensive distribution in the body .

- Clearance Rates : The total clearance values are 95.4 ± 11.1 mL/min for women and 101.0 ± 14.7 mL/min for men. Renal clearance is notably high, with 89.4 ± 13.3 mL/min for women and 94.9 ± 16.6 mL/min for men .

- Half-Life : this compound has a rapid distribution phase with a half-life of about 13.1 ± 4.2 minutes in women and 23.5 ± 15.3 minutes in men, followed by an elimination phase with half-lives of 102.0 ± 16.9 minutes and 137 ± 35.4 minutes, respectively .

Pharmacodynamics

The pharmacodynamics of this compound are crucial for its function as a contrast agent:

- Contrast Enhancement : The degree of enhancement in imaging is directly related to the iodine content in the administered dose, with peak iodine plasma levels occurring immediately after injection .

- Effects on Blood Components : In vitro studies have shown that this compound does not affect red blood cell morphology but does inhibit platelet aggregation in a concentration-dependent manner . For instance, at a concentration of 35 mgI/mL:

Safety Profile

This compound has been evaluated for various safety parameters:

- Genotoxicity : It has shown no genotoxic effects across multiple studies including the Ames test and micronucleus assays .

- Carcinogenicity : Long-term animal studies to evaluate carcinogenic potential have not been performed .

- Hypersensitivity Reactions : Reports indicate that hypersensitivity reactions (HSRs) can occur but vary by sex and region; women showed a slightly higher risk than men in some studies .

Case Studies and Clinical Findings

Several clinical studies have assessed the efficacy and safety of this compound:

- Renal Function Studies : In patients with impaired renal function, there was an increased occurrence of elevated creatinine levels post-procedure when administered this compound compared to other contrast agents like iohexol (p = 0.008) .

- Contrast-Induced Nephropathy : Research indicates that while this compound is generally safe, patients with pre-existing renal conditions may require careful monitoring due to potential nephrotoxic effects .

Comparative Analysis

The following table summarizes the key pharmacological properties of this compound compared to other iodinated contrast agents:

| Property | This compound | Iohexol | Iopamidol |

|---|---|---|---|

| Volume of Distribution | 10 L | ~10 L | ~10 L |

| Total Clearance (mL/min) | Men: 101 | Men: ~90 | Men: ~95 |

| Half-Life (min) | Distribution: ~23 | Distribution: ~30 | Distribution: ~25 |

| Prothrombin Time (s) | Baseline: 12.3 | Baseline: ~12 | Baseline: ~12 |

| Thrombin Time (s) | Baseline: 8 | Baseline: ~8 | Baseline: ~8 |

属性

IUPAC Name |

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMLTINZBQPNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048717 | |

| Record name | Ioxilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Intravascular injection results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs. | |

| Record name | Ioxilan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

107793-72-6 | |

| Record name | Ioxilan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107793-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxilan [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxilan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ioxilan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ioxilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOXILAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。